3-[(4-Nitrophenoxy)methyl]pyridine
Description
Significance of Pyridine (B92270) Derivatives in Modern Chemical Research
Pyridine and its derivatives are a cornerstone of modern chemical research, with applications spanning from pharmaceuticals to materials science. numberanalytics.com These compounds are analogues of benzene (B151609) where a C-H group is replaced by a nitrogen atom, resulting in a six-membered heterocyclic aromatic ring. researchgate.net This structural feature imparts unique properties that make them invaluable in various chemical endeavors.
Role of Heterocyclic Scaffolds in Chemical Synthesis
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to life and are at the forefront of chemical synthesis. ijsrtjournal.com Over 85% of all biologically active chemical entities contain a heterocycle. nih.gov These scaffolds provide a framework that can be functionalized to fine-tune the properties of a molecule, such as its solubility, lipophilicity, and polarity. nih.govibmmpeptide.com Nitrogen-containing heterocycles, like pyridine, are particularly prominent in the development of new drugs and other biologically active molecules. nih.gov
The versatility of heterocyclic scaffolds like pyridine allows chemists to design and synthesize new compounds with a wide array of potential applications. researchgate.net They are considered "privileged structures" in drug discovery, meaning they are capable of binding to multiple biological targets. nih.gov
Context of Ether Linkages in Organic Chemistry
Ethers are a class of organic compounds that feature an oxygen atom connected to two alkyl or aryl groups (R-O-R'). numberanalytics.com This ether linkage is a common and important functional group in organic chemistry and biochemistry, found in molecules like carbohydrates and lignin. alfa-chemistry.combyjus.com While generally considered to be relatively unreactive, this stability makes them excellent solvents for a wide range of organic reactions. numberanalytics.comalfa-chemistry.com
In the context of medicinal chemistry, the incorporation of an ether linkage can significantly influence a molecule's properties. It can enhance metabolic stability and the ability to cross biological membranes, making it a valuable tool in drug design. numberanalytics.com Ethers are present in many natural products and biologically active compounds, highlighting their importance in the life sciences. numberanalytics.com
Structural Characteristics of 3-[(4-Nitrophenoxy)methyl]pyridine
The compound this compound possesses a unique combination of structural features that contribute to its chemical properties and potential reactivity.
Unique Features of the Nitrophenoxy Moiety
The nitrophenoxy group consists of a nitro group (-NO2) attached to a phenoxy group (a phenyl ring bonded to an oxygen atom). The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring. This can make the phenoxy group susceptible to nucleophilic substitution reactions. The presence of a nitrobenzyl moiety is known to be useful in certain chemical reactions, such as in phospholipids (B1166683) designed for photodegradable liposomes. oup.com
Importance of the Pyridine Nucleus
The pyridine nucleus is a six-membered aromatic ring containing one nitrogen atom. openaccessjournals.com This nitrogen atom imparts basicity to the ring and provides a site for protonation and other chemical reactions. The pyridine ring is found in many important natural products, including nicotine (B1678760) and vitamin B3 (niacin). nih.govajrconline.org In medicinal chemistry, the pyridine scaffold is often used to improve the water solubility of drug candidates. nih.govresearchgate.net The electron distribution in the pyridine ring makes it prone to nucleophilic substitution, particularly at the 2- and 4-positions. nih.gov
Role of the Methylene (B1212753) Bridge in Molecular Flexibility
The methylene bridge (-CH2-) connecting the pyridine ring and the nitrophenoxy group provides a degree of rotational freedom to the molecule. This flexibility allows the two aromatic rings to adopt various spatial orientations relative to each other. The flexibility of a molecule can have a significant impact on its binding affinity to biological targets. nih.gov In some molecular systems, methylene bridges act as spacers to facilitate the study of intramolecular interactions. acs.org
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 28232-53-3 |
| Linear Formula | C11H8N2O3 |
| Molecular Weight | 214.22 g/mol |
Note: This data is based on available information and may not be exhaustive. For research purposes, it is recommended to consult multiple sources.
Overview of Academic Research Trajectories for the Compound Class
Academic research into pyridine-ether and related pyridine derivatives has followed several key trajectories, primarily driven by their potential applications in medicine and materials science. The versatility of the pyridine scaffold allows for extensive functionalization, making it a frequent subject of synthetic and application-focused studies. nih.gov
Medicinal Chemistry and Drug Discovery: A predominant research direction for this class of compounds is in medicinal chemistry. The pyridine nucleus is a "privileged scaffold," appearing in a multitude of FDA-approved drugs. nih.gov Research has shown that pyridine derivatives exhibit a wide range of biological activities, including:
Antimicrobial and Antiviral Activity: Many studies focus on synthesizing novel pyridine compounds to combat drug-resistant bacteria and viruses. The nitrogen atom in the pyridine ring can improve water solubility, a desirable trait for pharmaceutical agents. nih.govmdpi.com The introduction of specific substituents, such as nitro groups, has been shown to be a key factor in the antimicrobial efficacy of some heterocyclic compounds. mdpi.com
Anticancer Agents: Pyridine derivatives are extensively investigated for their potential as anticancer drugs. researchgate.net They serve as core structures for inhibitors of key enzymes in cancer progression, such as kinases. frontiersin.org Research into related thienopyridines has identified compounds with significant antitumor activity. nih.gov
Central Nervous System (CNS) Applications: A significant number of drugs containing a pyridine ring are used to treat CNS disorders. nih.gov
Synthesis and Functionalization: The development of efficient synthetic routes to create libraries of pyridine derivatives is a major focus of chemical research. Common strategies include:
Nucleophilic Substitution: The synthesis of pyridine-ethers often involves the nucleophilic attack of a phenoxide on a pyridine derivative containing a leaving group (e.g., a halomethyl group). For the isomer 4-((4-Nitrophenoxy)methyl)pyridine, this involves the reaction of 4-(chloromethyl)pyridine (B78701) with 4-nitrophenol (B140041). evitachem.com
Condensation Reactions: Classic methods like the Hantzsch pyridine synthesis involve the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849), providing a versatile route to dihydropyridines which can then be oxidized. ijnrd.org
Functional Group Transformation: The nitro group in compounds like this compound is a key functional handle. It can be reduced to an amino group, which then serves as a point for further molecular elaboration, allowing for the synthesis of a diverse range of derivatives. evitachem.com
Materials Science and Coordination Chemistry: The unique electronic properties and the presence of a nitrogen atom capable of coordinating with metal ions make pyridine derivatives interesting for materials science. youtube.com They are explored for:
Functional Materials: Research investigates their use in developing polymers or materials with specific electronic and optical properties. evitachem.com
Ligands in Catalysis: The pyridine nitrogen can act as a ligand, forming complexes with transition metals that are used as catalysts in various organic reactions. youtube.com
The following table summarizes the primary research areas for the pyridine-ether compound class:
| Research Area | Focus | Representative Applications |
| Medicinal Chemistry | Drug design and discovery | Antimicrobial, Antiviral, Anticancer, CNS drugs nih.govnih.govmdpi.comresearchgate.net |
| Synthetic Chemistry | Development of novel synthetic routes and functionalization | Multi-component reactions, Condensation reactions, Functional group interconversion evitachem.comijnrd.orgresearchgate.net |
| Materials Science | Creation of new materials with specific properties | Organic electronics, Polymers, Dyes evitachem.comyoutube.com |
| Coordination Chemistry | Use as ligands for metal complexes | Homogeneous and heterogeneous catalysis youtube.com |
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-nitrophenoxy)methyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-14(16)11-3-5-12(6-4-11)17-9-10-2-1-7-13-8-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJVNSSWARSUJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds.
High-Resolution 1D NMR (¹H, ¹³C) for Structural Confirmation
For 3-[(4-Nitrophenoxy)methyl]pyridine, ¹H and ¹³C NMR spectra would provide the foundational data for structural verification. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) and nitrophenoxy rings, with characteristic chemical shifts and coupling patterns reflecting their electronic environments. The methylene (B1212753) protons of the bridging -CH₂- group would likely appear as a singlet. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, including those in the aromatic rings and the methylene bridge. However, specific, experimentally determined chemical shift and coupling constant data for this compound are not available in the reviewed literature.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for establishing the connectivity between different parts of a molecule.
COSY (Correlation Spectroscopy) would reveal the ¹H-¹H coupling network within the pyridine and nitrophenoxy rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would be critical in confirming the ether linkage by showing correlations between the methylene protons and the carbons of both aromatic rings.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the through-space proximity of protons, helping to define the molecule's preferred conformation.
Despite the theoretical utility of these techniques, no published 2D NMR data for this compound could be identified.
Solid-State NMR for Polymorphic Studies
Solid-state NMR (ssNMR) is the definitive tool for studying polymorphism, which is the existence of multiple crystalline forms of a compound. Different polymorphs can exhibit distinct physical properties. An ssNMR study of this compound would provide insights into its crystalline packing and identify any polymorphic forms. At present, there are no reports of such studies in the scientific literature.
Vibrational Spectroscopy
Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of functional groups.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C stretch of the ether linkage, the symmetric and asymmetric stretches of the NO₂ group, and the various stretching and bending vibrations of the aromatic rings. While the general regions for these vibrations are well-established, a specific, recorded FTIR spectrum with peak assignments for this compound is not available.
Raman Spectroscopy for Molecular Vibrations and Conjugation
Raman spectroscopy, a complementary technique to FTIR, is particularly sensitive to the vibrations of non-polar bonds and can provide valuable information about the conjugation within the aromatic systems of this compound. The symmetric stretching of the nitro group typically produces a strong Raman signal. As with the other techniques, no specific Raman spectroscopic data for this molecule could be found.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a key technique for probing the electronic structure of molecules by measuring their absorption of ultraviolet and visible light. libretexts.orglibretexts.org
The UV-Vis spectrum of this compound is determined by the electronic properties of its constituent chromophores: the pyridine ring and the 4-nitrophenoxy group. A chromophore is a part of a molecule responsible for its color by absorbing light at specific wavelengths.
The absorption of UV-Vis radiation by this compound involves the promotion of electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions observed for this type of molecule are π → π* and n → π* transitions. libretexts.orglibretexts.org
π → π Transitions:* These are typically high-energy, high-intensity transitions that arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the conjugated systems within the pyridine and nitrophenyl rings. libretexts.org For example, 1,3-butadiene (B125203) absorbs at 217 nm, and as conjugation increases, the absorption wavelength (λmax) shifts to longer wavelengths. libretexts.org
n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair electrons on the nitrogen atom of the pyridine ring or the oxygen atoms of the ether and nitro groups, to a π* antibonding orbital. libretexts.org These are generally lower in energy and intensity compared to π → π* transitions. libretexts.org
The UV spectrum of pyridine shows an absorption maximum around 254 nm, which is attributed to a combination of π → π* and n → π* transitions. researchgate.net For substituted nitropyridine derivatives, strong and broad absorption bands can be observed in the 200–600 nm range, with maxima sometimes appearing around 400 nm, corresponding to the HOMO-LUMO energy gap. mdpi.com The exact absorption maxima (λmax) for this compound would depend on the solvent used, as solvent polarity can influence the energy levels of the molecular orbitals. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elucidating the structure of compounds. nih.gov
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of a compound, which is a critical step in its identification. nih.govchemrxiv.org
For this compound, the molecular formula is C₁₂H₁₀N₂O₃. The exact mass (monoisotopic mass) can be calculated based on the masses of the most abundant isotopes of its constituent elements. This calculated exact mass can then be compared to the experimentally measured value from an HRMS instrument (like an Orbitrap or TOF analyzer) to confirm the molecular formula. nih.govnfdi4chem.de
Table 1: Calculated Exact Mass for this compound
| Molecular Formula | Adduct | Calculated Exact Mass (m/z) |
| C₁₂H₁₀N₂O₃ | [M+H]⁺ | 231.0764 |
| C₁₂H₁₀N₂O₃ | [M+Na]⁺ | 253.0584 |
| C₁₂H₁₀N₂O₃ | [M-H]⁻ | 229.0619 |
This table presents the calculated theoretical exact masses for different ionic species of the compound, which would be compared against experimental HRMS data for confirmation.
In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule into smaller, characteristic ions. The resulting fragmentation pattern serves as a "fingerprint" that helps to confirm the compound's structure. This is often achieved using tandem mass spectrometry (MS/MS) techniques like Electrospray Ionization (ESI)-MS/MS or through electron ionization in Gas Chromatography-Mass Spectrometry (GC-MS). nih.govnih.gov
While a specific experimental spectrum for this compound is not detailed in the provided sources, a plausible fragmentation pathway can be predicted based on its structure and general fragmentation rules for similar compounds. researchgate.netresearchgate.net The primary sites for fragmentation would likely be the ether linkage and the bonds adjacent to the aromatic rings.
Key fragmentation pathways could include:
Cleavage of the benzylic ether bond: This is often a primary fragmentation pathway. Cleavage can lead to the formation of a [C₅H₄NCH₂]⁺ ion (m/z 92) and a 4-nitrophenoxy radical, or a [C₆H₄NO₃]⁻ ion (m/z 138) and a pyridylmethyl cation.
Loss of the nitro group: The nitro group (-NO₂) can be lost as NO₂ (46 Da) or NO (30 Da).
Fragmentation of the pyridine ring: The pyridine ring can undergo characteristic cleavages, such as the loss of HCN (27 Da).
Table 2: Predicted Mass Fragments for this compound
| Predicted Fragment Ion | Proposed Structure / Loss | Predicted m/z |
| [C₁₂H₁₀N₂O₃+H]⁺ | Protonated molecular ion | 231 |
| [C₆H₄NO₂]⁺ | 4-Nitrophenyl cation | 122 |
| [C₅H₄NCH₂]⁺ | Pyridylmethyl cation | 92 |
| [C₁₂H₁₀NO+H]⁺ | Loss of NO₂ from molecular ion | 185 |
| [C₆H₅O]⁺ | Phenoxy cation (from rearrangement) | 93 |
This table outlines potential fragment ions and their corresponding mass-to-charge ratios that could be observed in an MS/MS experiment, aiding in structural confirmation.
X-ray Crystallography
Specific X-ray crystallographic data for this compound was not found in the searched literature. However, studies on structurally related compounds provide insight into the likely solid-state conformation. For example, crystallographic analyses of other pyridine derivatives reveal important structural parameters, such as the dihedral angle between the pyridine ring and other attached planar groups. researchgate.netnih.gov In a related nitropyridine derivative, the nitro group was found to be twisted out of the plane of the pyridine ring. mdpi.com Similarly, the crystal structure of 4-diphenylcarbamyl-N-methyl-piperidine shows the presence of different conformers in the solid state. nih.gov
Based on these analogous structures, one would expect the molecule of this compound to be non-planar. There would be a specific dihedral angle between the planes of the pyridine and the 4-nitrophenyl rings, influenced by the flexibility of the central -O-CH₂- linker and by crystal packing forces. These forces, such as π-π stacking interactions or hydrogen bonds, would play a significant role in defining the final crystalline arrangement. nih.gov
Single Crystal X-ray Diffraction for Absolute Structure Determination
Information regarding the single-crystal X-ray diffraction of this compound is not available in the reviewed literature. Therefore, crystallographic parameters such as the unit cell dimensions, space group, and the precise atomic coordinates that would confirm the absolute structure cannot be presented.
Analysis of Intermolecular Interactions and Crystal Packing
Without a determined crystal structure, a definitive analysis of the intermolecular interactions and crystal packing for this compound is not possible. Such an analysis would typically detail the nature and geometry of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the three-dimensional arrangement of the molecules in the solid state.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of 3-[(4-Nitrophenoxy)methyl]pyridine at the electronic level.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement, a process known as geometry optimization. This involves finding the minimum energy conformation of the molecule by calculating the forces on each atom and iteratively adjusting their positions until these forces are negligible. The choice of functional (e.g., B3LYP, ωB97XD) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. nih.govuq.edu.au
Upon achieving the optimized geometry, a wealth of information about the electronic structure can be extracted. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap. The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule will be more reactive. For similar aromatic compounds containing nitro and pyridine (B92270) groups, the HOMO is often localized on the more electron-rich phenyl ether moiety, while the LUMO is typically centered on the electron-withdrawing nitrophenyl group.
Table 1: Representative Data from DFT Calculations on a Related Compound
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.8 eV |
| HOMO-LUMO Gap | 3.7 eV |
| Dipole Moment | 4.5 D |
Note: This table presents hypothetical yet representative data for a molecule with similar functional groups to illustrate the typical outputs of a DFT calculation, as specific experimental or computational data for this compound is not publicly available.
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is utilized. This method is an extension of DFT that allows for the calculation of excited state properties. By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the ultraviolet-visible (UV-Vis) absorption spectrum of the molecule. mdpi.com
The calculations provide the excitation energies and oscillator strengths for the transitions from the ground state to various excited states. The most intense transitions in the UV-Vis spectrum typically correspond to electronic excitations with high oscillator strengths. For a molecule like this compound, these transitions are expected to be of a π → π* nature, involving the aromatic rings, and n → π* transitions, involving the lone pairs of the oxygen and nitrogen atoms. The predicted wavelength of maximum absorption (λmax) can then be compared with experimental spectroscopic data to validate the computational model.
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, and conjugative and hyperconjugative interactions within a molecule. It provides a localized, Lewis-like picture of the bonding. For this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the ether oxygen and the pyridine nitrogen to the antibonding orbitals of the aromatic rings.
Molecular Modeling and Simulations
While quantum chemical calculations provide detailed electronic information, molecular modeling and simulations are used to study the conformational dynamics and predict spectroscopic parameters of larger systems or over longer timescales.
The flexibility of the methylene (B1212753) bridge in this compound allows for multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This can be achieved using molecular mechanics (MM) force fields, which provide a faster, albeit less detailed, description of the potential energy surface compared to quantum methods.
Molecular dynamics (MD) simulations can provide further insight into the conformational landscape by simulating the atomic motions over time. An MD simulation of this compound would reveal how the molecule explores different conformations at a given temperature, providing a dynamic picture of its structure.
Computational methods can also be used to predict various spectroscopic parameters. The calculation of nuclear magnetic resonance (NMR) chemical shifts is a valuable tool for structure elucidation. By calculating the magnetic shielding tensors for each nucleus in the molecule, typically using DFT with the Gauge-Including Atomic Orbital (GIAO) method, the ¹H and ¹³C NMR spectra can be predicted. These predicted shifts can then be compared with experimental data to confirm the molecular structure.
Similarly, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the infrared (IR) and Raman active vibrational modes. The calculation involves determining the second derivatives of the energy with respect to the atomic displacements. The predicted vibrational spectrum provides a fingerprint of the molecule and can be used to identify the presence of specific functional groups.
Reaction Mechanism Elucidation via Computational Pathways
There are currently no available studies that utilize computational methods, such as Density Functional Theory (DFT) or other quantum chemical calculations, to elucidate the reaction mechanisms involving this compound. Research in this area would typically involve mapping potential energy surfaces, identifying transition states, and calculating activation energies for various reaction pathways. Such studies are crucial for understanding how the molecule is synthesized and how it might react with other chemical species. The absence of this research indicates a gap in the scientific understanding of the reactivity of this compound from a theoretical perspective.
Prediction of Non-Covalent Interactions within Molecular Assemblies
Similarly, there is a lack of published research on the prediction of non-covalent interactions within molecular assemblies of this compound. This type of computational analysis is vital for predicting how molecules will interact with each other in a solid state or in solution, which influences properties like crystal packing, solubility, and potential biological activity. Techniques such as molecular dynamics (MD) simulations, Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) plots are commonly used for this purpose. Without such studies, the supramolecular chemistry of this compound remains speculative.
Derivatization and Functionalization Strategies
Modifications of the Pyridine (B92270) Ring System
The pyridine ring, being an electron-deficient aromatic system, offers distinct opportunities for functionalization. stackexchange.comwikipedia.orgstackexchange.com Its reactivity can be modulated by the introduction of various substituents or by annulation to form fused heterocyclic systems. rsc.orgresearchgate.netbohrium.com
The electronic properties of the pyridine ring in 3-[(4-nitrophenoxy)methyl]pyridine can be significantly altered by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These substituents can influence the ring's nucleophilicity, basicity, and the regioselectivity of subsequent reactions. nih.govnih.gov
Electron-donating groups, such as amino (-NH2) and alkoxy (-OR) groups, increase the electron density of the pyridine ring, enhancing its reactivity towards electrophilic substitution. acs.orgrsc.org This increased electron density can also modulate the Lewis basicity of the pyridine nitrogen. wikipedia.org Conversely, electron-withdrawing groups, like nitro (-NO2) or cyano (-CN) groups, decrease the electron density, making the ring more susceptible to nucleophilic attack. stackexchange.comnih.gov The position of substitution is critical, with effects being most pronounced at the ortho and para positions relative to the nitrogen atom. stackexchange.com
Table 1: Predicted Effects of Substituents on the Pyridine Ring of this compound
| Substituent Type | Example Groups | Predicted Effect on Ring Electron Density | Predicted Impact on Reactivity |
| Electron-Donating | -NH₂, -OH, -OR, -CH₃ | Increase | Activation towards electrophilic substitution |
| Electron-Withdrawing | -NO₂, -CN, -CF₃, -COR | Decrease | Deactivation towards electrophilic substitution; activation towards nucleophilic substitution |
This table is generated based on general principles of pyridine chemistry and not on experimental data specific to this compound.
A significant strategy for elaborating the structure of this compound involves the synthesis of fused bicyclic systems. Imidazopyridines and pyrrolopyridines are two prominent examples of such fused heterocycles with diverse biological activities. e3s-conferences.orgbio-conferences.orgnih.gov
Imidazopyridines: The synthesis of imidazo[1,2-a]pyridines often commences from 2-aminopyridine derivatives. e3s-conferences.orgorganic-chemistry.orgnih.gov A plausible synthetic route starting from a derivative of this compound would first involve the introduction of an amino group at the C2 position of the pyridine ring. This 2-amino-3-substituted pyridine could then undergo cyclization with α-haloketones or other suitable reagents to construct the fused imidazole ring. e3s-conferences.orgorganic-chemistry.org Multicomponent reactions have also been developed for the efficient synthesis of substituted imidazopyridines. bio-conferences.orgacs.org
Pyrrolopyridines: Also known as azaindoles, pyrrolopyridines exist in several isomeric forms. nih.gov The synthesis of a pyrrolopyridine core from a 3-substituted pyridine derivative would depend on the desired isomer. For instance, the construction of a pyrrolo[2,3-b]pyridine (7-azaindole) scaffold could potentially be achieved by first functionalizing the C2 and C3 positions of the pyridine ring to introduce the necessary precursors for the pyrrole ring formation. rsc.org Similarly, access to other isomers like pyrrolo[3,2-c]pyridines would require different strategic functionalizations of the initial pyridine ring. acs.org
Modifications of the (4-Nitrophenoxy)methyl Moiety
The (4-nitrophenoxy)methyl portion of the molecule provides two primary handles for derivatization: the nitro group and the phenoxy ring.
The nitro group is a versatile functional group that can be readily transformed into a variety of other functionalities. The most common transformation is its reduction to an amino group (-NH2). wikipedia.orgmasterorganicchemistry.com This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using Pd/C, PtO2, or Raney Nickel) or by using metals in acidic media (e.g., Fe/HCl, Sn/HCl, Zn/AcOH). masterorganicchemistry.comcommonorganicchemistry.comscispace.com The resulting aniline derivative serves as a key intermediate for further functionalization, such as acylation, alkylation, diazotization followed by substitution, or the formation of sulfonamides. The reduction of a nitro group proceeds through nitroso and hydroxylamino intermediates. nih.gov
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/System | Conditions | Notes |
| H₂ / Pd/C | Catalytic | A widely used and efficient method. commonorganicchemistry.com |
| Fe / HCl or AcOH | Stoichiometric | A classic and cost-effective method. |
| SnCl₂ / HCl | Stoichiometric | A mild reducing agent. masterorganicchemistry.com |
| Zn / AcOH | Stoichiometric | Provides a mild method for reduction. commonorganicchemistry.com |
| Na₂S₂O₄ | Stoichiometric | Sodium hydrosulfite can also be employed. wikipedia.org |
This table lists general methods for nitro group reduction and their applicability to this compound is inferred.
The electronic nature of the phenoxy ring is influenced by the strongly electron-withdrawing nitro group at the para position. Introducing additional substituents onto the phenoxy ring can further modulate the electronic properties of this moiety. The effect of a substituent on the reactivity of an aromatic ring is a well-established principle in organic chemistry. lumenlearning.comucsb.edu Electron-donating groups would be expected to counteract the deactivating effect of the nitro group to some extent, while additional electron-withdrawing groups would further decrease the electron density of the phenyl ring. researchgate.net Such substitutions would also influence the pKa of the corresponding phenol (B47542) if the ether linkage were to be cleaved.
Functionalization at the Methylene (B1212753) Bridge
The methylene (-CH₂-) bridge connecting the pyridine and phenoxy moieties is a benzylic position, which typically exhibits enhanced reactivity. wikipedia.org Functionalization at this position can introduce steric bulk and new functional groups, potentially impacting the molecule's conformational flexibility and interactions with biological targets.
Strategies for functionalizing such benzylic positions include radical halogenation, followed by nucleophilic substitution. wikipedia.org Oxidation of the methylene bridge is another possibility. Depending on the reagents and conditions used, benzyl ethers can be oxidized to form aldehydes or esters. nih.gov For example, N-bromosuccinimide (NBS) has been used for the oxidation of benzyl methyl ethers. nih.gov The application of such methods to this compound would need to consider the potential reactivity of the other functional groups present in the molecule.
Introduction of Linkers for Oligomerization or Polymerization
The incorporation of this compound into larger molecular assemblies such as oligomers or polymers can lead to materials with unique optical, electronic, or recognition properties. This requires the introduction of polymerizable functional groups, or "linkers," onto the core molecule. The selection of the linker and the position of its attachment are critical in defining the architecture and properties of the resulting macromolecule.
Potential sites for linker attachment on this compound include the pyridine ring and the nitrophenyl ring. The pyridine ring can be functionalized, for example, by introducing a vinyl or an ethynyl group, which can then participate in polymerization reactions. Alternatively, the nitro group on the phenyl ring can be reduced to an amine, which can then be derivatized to introduce a polymerizable moiety.
Hypothetical Strategies for Linker Introduction:
Functionalization of the Pyridine Ring: Introduction of a polymerizable group, such as a vinyl or styrenyl moiety, onto the pyridine ring would enable its participation in chain-growth polymerization reactions like radical or cationic polymerization.
Derivatization of the Nitrophenyl Ring: The nitro group can be chemically reduced to an amine. This amino group can then be acylated with polymerizable groups like acryloyl chloride or methacryloyl chloride to form monomers suitable for radical polymerization.
Below is a table outlining hypothetical linkers and their potential polymerization methods.
| Linker Functional Group | Position of Introduction | Potential Polymerization Method | Resulting Polymer Type |
| Vinyl (-CH=CH₂) | Pyridine ring (e.g., position 5) | Radical Polymerization | Polyvinyl |
| Acrylamide (-NHCO-CH=CH₂) | Nitrophenyl ring (after reduction of NO₂) | Radical Polymerization | Polyacrylamide |
| Isocyanate (-NCO) | Nitrophenyl ring (after reduction and phosgenation) | Polyaddition | Polyurethane |
| Carboxylic acid (-COOH) | Pyridine ring | Polycondensation (with a diol) | Polyester |
Modifications for Enhanced Ligand Properties
The pyridine nitrogen atom in this compound provides a coordination site for metal ions, making it a potential ligand in coordination chemistry. The electronic and steric properties of the pyridine ring and its substituents significantly influence its coordination behavior. Modifications can be introduced to enhance its affinity and selectivity for specific metal ions.
Electron-donating groups introduced onto the pyridine ring can increase the electron density on the nitrogen atom, thereby enhancing its basicity and coordination strength. Conversely, electron-withdrawing groups can decrease its coordinating ability. Steric hindrance around the nitrogen atom can also be modulated to control the geometry of the resulting metal complexes.
Potential Modifications and Their Effects:
| Modification | Position | Expected Effect on Ligand Properties |
| Introduction of an amino group (-NH₂) | Pyridine ring (e.g., position 6) | Increased electron density on the pyridine nitrogen, enhancing coordination strength. |
| Introduction of a cyano group (-CN) | Pyridine ring (e.g., position 5) | Decreased electron density on the pyridine nitrogen, weakening coordination strength. |
| Introduction of a bulky alkyl group (e.g., tert-butyl) | Pyridine ring (e.g., position 2 or 6) | Increased steric hindrance, potentially leading to selective coordination with smaller metal ions. |
These modifications can be achieved through various organic reactions, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions on a halogenated precursor of this compound.
Regioselective Synthesis of Novel Analogs and Libraries
The synthesis of novel analogs of this compound with substituents at specific positions is crucial for structure-activity relationship (SAR) studies and the development of compound libraries for screening. Regioselective synthesis ensures that the desired isomer is obtained with high purity, which is essential for evaluating its biological or material properties.
The inherent reactivity of the pyridine ring directs incoming electrophiles and nucleophiles to specific positions. For instance, electrophilic substitution on the pyridine ring of this compound would be expected to occur primarily at the 5-position. Nucleophilic substitution, on the other hand, would be favored at the 2-, 4-, and 6-positions, especially if an activating group is present.
Examples of Regioselective Reactions:
Electrophilic Nitration: Treatment of this compound with a nitrating agent would likely yield the 5-nitro derivative as the major product.
Directed Ortho-Metalation: The use of a directing group, such as a picolinamide derivative, can direct lithiation to the 2-position of the pyridine ring, allowing for the introduction of a wide range of electrophiles at this position.
A hypothetical reaction scheme for the regioselective synthesis of a 5-bromo derivative is shown below:
The generation of a library of analogs can be achieved by employing combinatorial chemistry approaches, where a common scaffold is reacted with a diverse set of building blocks to produce a large number of distinct compounds.
Protection Group Strategies in Complex Syntheses
In the synthesis of complex molecules containing the this compound core, it is often necessary to temporarily block or "protect" certain functional groups from undesired reactions. The choice of protecting groups is critical and must be compatible with the reaction conditions used in subsequent steps. The protecting group must also be readily removable under mild conditions without affecting other parts of the molecule.
For instance, if a reaction is to be performed on the nitrophenyl ring that is incompatible with the pyridine nitrogen, the pyridine nitrogen can be temporarily protected. Common protecting groups for the pyridine nitrogen include N-oxides or coordination to a Lewis acid.
Hypothetical Protecting Group Strategies:
| Functional Group to be Protected | Protecting Group | Protection Reagent | Deprotection Conditions |
| Pyridine Nitrogen | N-oxide | m-Chloroperoxybenzoic acid (m-CPBA) | Phosphorus trichloride (PCl₃) |
| Nitro Group (as an Amine after reduction) | tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc)₂O | Trifluoroacetic acid (TFA) |
The strategic use of protecting groups allows for a greater degree of synthetic flexibility and enables the construction of complex molecular architectures based on the this compound scaffold.
Applications in Advanced Materials Science and Catalysis
Ligand Design in Coordination Chemistry
The synthesis of metal complexes using pyridine-based ligands is a well-established area of research. researchgate.net Typically, these syntheses involve the reaction of a metal salt with the ligand in a suitable solvent. For a ligand such as 3-[(4-Nitrophenoxy)methyl]pyridine, the reaction would likely involve the coordination of the pyridine (B92270) nitrogen atom to the metal ion. The choice of metal, counter-ion, and reaction conditions can lead to a diverse array of complex structures, including mononuclear, dinuclear, or polynuclear species. While specific reports on the synthesis of metal complexes solely with this compound are not extensively detailed in the provided literature, the general principles of coordination chemistry suggest its capability to form stable complexes with a variety of transition metals. The synthesis of related metal complexes with other pyridine derivatives often involves straightforward mixing of the ligand and a metal salt, sometimes with the application of heat to facilitate the reaction. nih.gov
The bonding in metal-pyridine complexes is characterized by the donation of the nitrogen lone pair electrons to a vacant orbital on the metal center, forming a sigma bond. chemtube3d.com The geometry of the resulting complex is dictated by the coordination number of the metal and the steric and electronic properties of all ligands present. For this compound, the bulky nitrophenoxymethyl substituent at the 3-position of the pyridine ring would exert steric influence, potentially affecting the arrangement of other ligands around the metal center.
The electronic properties of the ligand, specifically the electron-withdrawing nature of the 4-nitrophenoxy group, can modulate the electron density on the pyridine nitrogen. This, in turn, influences the strength of the metal-ligand bond. The resulting geometries can range from linear and square planar to tetrahedral and octahedral, depending on the metal ion and the stoichiometry of the complex. chemtube3d.com
Table 1: Potential Coordination Geometries with this compound
| Coordination Number | Geometry | Potential Metal Ions |
| 2 | Linear | Ag(I), Au(I) |
| 4 | Tetrahedral | Zn(II), Co(II) |
| 4 | Square Planar | Ni(II), Pd(II), Pt(II) |
| 6 | Octahedral | Fe(II/III), Co(II/III), Ru(II/III) |
This table represents potential geometries based on common coordination numbers for various metal ions with pyridine-type ligands.
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal nodes and organic linkers. Pyridine-containing ligands are frequently used as linkers in MOF synthesis due to their ability to form strong bonds with metal ions and to direct the formation of specific network topologies. wikipedia.org While the direct use of this compound as a primary linker in MOF synthesis is not prominently documented, its structural characteristics suggest a potential role.
To be incorporated into a MOF, a ligand typically requires at least two coordination sites. Although this compound itself is a monodentate ligand through its pyridine nitrogen, it could be chemically modified to include additional coordinating groups, such as carboxylic acids, to become a ditopic or polytopic linker. Alternatively, the nitro group could potentially be reduced to an amine, providing a second coordination site. The functionalization of the pyridine ring or the phenoxy group offers a pathway to create versatile linkers for the design of novel MOFs with tailored pore sizes and chemical functionalities. youtube.comnih.gov
Catalytic Applications (Homogeneous and Heterogeneous)
The reactivity of the pyridine nitrogen and the influence of the nitrophenoxy group allow this compound to be considered for applications in catalysis, both as a catalyst itself and as a precursor to more complex catalytic systems.
Pyridine and its derivatives are well-known nucleophilic catalysts, often employed in acylation and other transformation reactions. chemtube3d.comresearchgate.net The nitrogen atom can act as a Lewis base to activate substrates. In the case of this compound, the pyridine moiety can function as an organocatalyst. For instance, it can catalyze the transfer of functional groups by forming a reactive pyridinium (B92312) intermediate.
Furthermore, this compound can serve as a precursor for more complex catalysts. The pyridine ring can be a scaffold for the synthesis of chiral catalysts for asymmetric reactions. The hydrogenation of the pyridine ring can yield a piperidine (B6355638) structure, a common motif in various catalysts and biologically active molecules. nih.govacs.org The nitro group can also be chemically transformed, for example, by reduction to an amino group, which can then be further functionalized to create new catalytic sites.
The mechanism of pyridine-catalyzed reactions typically involves the nucleophilic attack of the pyridine nitrogen on an electrophilic center, leading to the formation of a highly reactive pyridinium salt intermediate. wikipedia.org For a hypothetical reaction catalyzed by this compound, the rate of this initial step would be influenced by the nucleophilicity of the pyridine nitrogen. The electron-withdrawing effect of the 4-nitrophenoxy group, transmitted through the ether linkage and the methyl bridge, would likely decrease the basicity and nucleophilicity of the pyridine nitrogen compared to unsubstituted pyridine.
The regioselectivity of reactions involving pyridine derivatives is often directed by the position of substituents. In functionalization reactions of the pyridine ring itself, the existing substituent at the 3-position would direct incoming groups to other positions on the ring, depending on the reaction conditions (e.g., electrophilic or nucleophilic substitution). wikipedia.org In catalytic applications where the pyridine acts on a substrate, the steric bulk of the 3-substituent can play a crucial role in controlling the regioselectivity of the transformation by influencing the orientation of the substrate in the transition state. Recent advancements in photochemical and electrocatalytic methods have expanded the possibilities for regioselective functionalization of pyridines, often proceeding through radical intermediates. acs.org
Supramolecular Chemistry and Molecular Recognition
The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, are central to understanding the applications of this compound. The compound's ability to engage in various intermolecular forces, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions, allows for the construction of organized molecular assemblies with specific functions.
The field of host-guest chemistry involves the creation of larger "host" molecules that can encapsulate smaller "guest" molecules or ions. wikipedia.org While specific host-guest complexes involving this compound as the host are not extensively documented, its structural motifs suggest a strong potential for participation in such interactions, particularly in the realm of anion recognition. The electron-withdrawing nature of the nitro group on the phenoxy ring creates an electron-deficient π-system, which can interact favorably with anions through anion-π interactions. researchgate.net This interaction, combined with potential hydrogen bonding involving the pyridine nitrogen, makes it a candidate for the selective binding of anions.
Research on related dicationic pyridine-2,6-dicarboxamide receptors has demonstrated strong and selective binding of anions like chloride in organic solvents. nih.gov These receptors utilize a combination of hydrogen bonds and electrostatic interactions to create a well-defined binding cavity. Similarly, the combination of the nitrophenyl group in this compound with other functional groups could lead to the design of new anion sensors. The binding affinity for different anions can be fine-tuned by modifying the substituents on the pyridine and phenoxy rings, a principle that has been demonstrated with urea-based receptors where a Ru(terpy)22+ substituent significantly enhances anion affinity compared to a standard nitrophenyl group. acs.org
Table 1: Potential Anion Interactions with this compound Moiety
| Interacting Group | Type of Interaction with Anion | Potential Guest Anions |
| 4-Nitrophenoxy Ring | Anion-π Interaction | Halides (F⁻, Cl⁻, Br⁻, I⁻), Nitrate (B79036) (NO₃⁻), Acetate (CH₃COO⁻) |
| Pyridine Nitrogen | Hydrogen Bond Acceptor | Protic Guest Molecules |
| Pyridinium (protonated) | Hydrogen Bond Donor, Electrostatic | Halides, Oxoanions |
This table is illustrative and based on the principles of supramolecular chemistry applied to the structure of this compound.
The development of fluorescent sensors for anions is a significant application of anion recognition. acs.org Anions are known to quench the fluorescence of certain molecules, allowing for their detection at very low concentrations. nih.gov The integration of the this compound unit into a larger fluorophore could potentially lead to new sensors where anion binding modulates the emission properties.
Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. The distinct functionalities within this compound make it a promising building block for self-assembled systems. The pyridine unit can coordinate with metal ions, while the nitrophenoxy group can participate in π-π stacking and hydrogen bonding.
The self-assembly of pyridine-containing ligands with metal ions is a well-established method for creating complex supramolecular architectures, including molecular capsules. nih.govscispace.com For instance, the reaction of certain pyridine-based ligands with copper(II) salts has led to the formation of self-assembled capsules capable of trapping guest molecules like pyridine. nih.govscispace.com These capsules are held together by a combination of coordination bonds and hydrogen bonding. Similarly, palladium-pyridine coordination is a widely used strategy for the self-assembly of supramolecular cages, although the process can be sensitive to reaction conditions. acs.org
The hierarchical self-assembly of molecules containing both coordination sites and hydrogen-bonding motifs can lead to the formation of supramolecular polymers with tunable topologies. nih.gov By analogy, this compound could be functionalized to create building blocks for such hierarchical systems. The pyridine would provide the coordination site, and the nitrophenoxy group could be modified to include hydrogen-bonding functionalities.
Crystal engineering focuses on the rational design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. uoc.grub.eduresearchgate.net The ability of this compound to participate in a variety of non-covalent interactions makes it a valuable component in the design of solid-state supramolecular architectures.
The presence of the nitro group is particularly significant in directing the crystal packing. Studies on nitro-substituted chalcones have shown that the position of the nitro group influences the molecular conformation and that π-π stacking interactions are major contributors to the crystal packing. mdpi.com In cocrystals of 4-nitrophenol (B140041) with other aromatic compounds, hydrogen bonding and π-π stacking interactions lead to the formation of extended one- and two-dimensional networks. mdpi.com
The interplay of different intermolecular forces is crucial in determining the final crystal structure. The combination of the pyridine nitrogen as a hydrogen bond acceptor and the nitrophenoxy group as a π-stacking unit can lead to the formation of robust and predictable supramolecular synthons. These synthons can then be used to construct more complex and functional solid-state architectures. The predictability of crystal structures is a key step towards the fine-tuning of material properties. uoc.gr
Table 2: Key Intermolecular Interactions in the Crystal Engineering of Nitrophenoxy Pyridine Derivatives
| Interaction Type | Description | Potential Influence on Crystal Structure |
| Hydrogen Bonding | Involving the pyridine nitrogen as an acceptor. | Formation of chains, sheets, or 3D networks. |
| π-π Stacking | Between the electron-deficient nitrophenoxy rings. | Lamellar or columnar packing arrangements. |
| C-H···O Interactions | Weak hydrogen bonds involving the nitro group. | Stabilization of the overall crystal packing. |
| Halogen Bonding | If halogenated derivatives are used. | Directional control over the supramolecular assembly. |
This table provides a summary of potential interactions based on studies of related compounds.
Optoelectronic and Functional Materials
The electronic properties of this compound, arising from its conjugated aromatic systems and the presence of both electron-donating (ether linkage) and electron-withdrawing (nitro group) functionalities, make it a candidate for applications in optoelectronic and functional materials.
Pyridine-containing conjugated polymers have emerged as excellent materials for light-emitting devices (LEDs). researchgate.netdtic.mil The high electron affinity of pyridine-based polymers enhances their stability and electron transport properties, allowing for the use of more stable metals like aluminum as electrodes. dtic.mil Soluble poly(p-pyridine) has been used to fabricate blue electroluminescent devices. mit.edu
The incorporation of this compound as a monomer or a dopant in a polymer backbone could lead to new light-emitting materials. The nitro group can influence the emission color and efficiency of the material. For instance, novel carbazole-pyridine-carbonitrile derivatives have been shown to be excellent blue thermally activated delayed fluorescence (TADF) emitters for highly efficient organic light-emitting diodes (OLEDs). acs.org Terpyridine-containing polymers, which can form stable complexes with metal ions, are also promising for light-emitting applications, with the emission color being tunable by changing the substituents on the polymer. frontiersin.org
The addition of functional molecules to polymer matrices is a common strategy to enhance the properties of the final material. basf.comfrontiersin.orgpinfa.eu These functional additives can impart a range of properties, including flame retardancy, antistatic behavior, and improved mechanical strength. basf.com
The integration of pyridine derivatives into polymer matrices has been shown to be beneficial. For example, certain pyridine derivatives have been incorporated into chitosan-based polymers, where they act as dyes and enhance the functional attributes of the material. mdpi.com Bio-based functional additives are also gaining attention for their potential to improve the properties of polymers in a more sustainable way. researchgate.net
Given its structure, this compound could be explored as a functional additive. The polar nitro group could enhance adhesion and compatibility with certain polymer matrices, while the pyridine ring offers a site for further chemical modification. Its incorporation could potentially influence the thermal stability, optical properties, or even the biocompatibility of the host polymer.
Mechanistic Investigations and Structure Property Relationships Non Biological
Electronic Structure and Aromaticity Studies
The electronic architecture of 3-[(4-Nitrophenoxy)methyl]pyridine is fundamentally governed by the aromatic nature of its two rings and the strong electronic influence of the nitro substituent.
The nitro group (–NO₂) is a powerful electron-withdrawing group, and its presence on the phenoxy ring significantly modulates the electron density distribution across the entire molecule. By means of both inductive and resonance effects, the –NO₂ group strongly deactivates the phenoxy ring. Resonance structures show that the nitro group withdraws electron density primarily from the ortho and para positions of the benzene (B151609) ring. This effect leads to a considerable decrease in electron density on the phenoxy moiety.
Simultaneously, the pyridine (B92270) ring possesses its own intrinsic electronic characteristics. The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, causing it to inductively withdraw electron density from the ring. kapadokya.edu.tr This makes the pyridine ring electron-deficient compared to benzene. nih.govnih.gov Computational studies on related nitro-substituted aromatic compounds confirm that the most negative electrostatic potential is localized around the oxygen atoms of the nitro group, highlighting its role as a center of high electron density and a potential site for electrophilic attack. nih.gov In contrast, the attached aromatic rings are rendered more electron-poor.
The electronic communication between the nitrophenoxy and pyridine rings is mediated by the methylene (B1212753) ether linkage (–O–CH₂–). This bridge is crucial in determining the extent of electronic coupling between the two aromatic systems. Unlike a direct ether linkage (–O–) or a conjugated system, the flexible, sp³-hybridized methylene (–CH₂–) group acts as an electronic insulator. It disrupts the π-conjugation between the phenoxy and pyridine rings.
Consequently, electronic communication across this bridge is primarily limited to inductive effects. The electron-withdrawing character of the nitrophenoxy group can be transmitted through the sigma bonds of the methylene bridge to the pyridine ring, but this effect is significantly weaker than direct resonance coupling. Studies on molecules with similar methylene bridges confirm that this linkage provides high conformational flexibility. nih.gov
Intermolecular Interactions in the Solid State
While a specific crystal structure for this compound is not publicly available, analysis of closely related nitro- and pyridine-containing compounds allows for a well-founded prediction of its solid-state packing and intermolecular interactions. Techniques like Hirshfeld surface analysis are commonly used to visualize and quantify these interactions in similar molecular crystals. nih.govnih.gov
The crystal packing would likely be dominated by a combination of weak intermolecular forces. Key interactions expected include:
C–H···O Hydrogen Bonds: The oxygen atoms of the highly polarized nitro group are strong hydrogen bond acceptors. It is highly probable that they would engage in multiple weak C–H···O hydrogen bonds with hydrogen atoms from the aromatic rings or methylene bridges of neighboring molecules. This type of interaction is a recurring motif in the crystal structures of nitro-aromatic compounds. nih.gov
π–π Stacking: The electron-deficient pyridine ring and the electron-poor nitrophenoxy ring can participate in π–π stacking interactions. These interactions help to stabilize the crystal lattice by arranging the aromatic rings in parallel or offset parallel orientations. nih.gov
C–H···π Interactions: Hydrogen atoms from one molecule can interact with the π-electron clouds of the aromatic rings of an adjacent molecule.
| Interaction Type | Description | Typical Contribution to Hirshfeld Surface |
| H···H | Interactions between hydrogen atoms. | Often the largest contributor, reflecting the abundance of hydrogen atoms on the molecular surface. |
| O···H / H···O | Primarily C–H···O hydrogen bonds involving the nitro group. | Significant contribution, indicating the importance of these directive interactions. |
| C···H / H···C | Includes C–H···π interactions. | A notable contributor to the overall packing stability. |
| C···C | Represents π–π stacking between aromatic rings. | Contribution varies based on the relative orientation of the rings. |
| N···H / H···N | Interactions involving the pyridine nitrogen. | A smaller but still relevant contribution. |
Hydrogen Bonding Networks
While this compound lacks strong hydrogen bond donors like hydroxyl or amine groups, its structure is rich in hydrogen bond acceptors, namely the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group and the ether linkage. This configuration allows for the formation of a network of weak C-H···O and C-H···N hydrogen bonds, which collectively contribute to the stability of the crystal lattice.
The primary hydrogen bonding interactions involve the aromatic and methylene protons acting as weak donors. The electron-withdrawing nature of the nitro group enhances the acidity of the protons on the nitrophenyl ring, making them more effective hydrogen bond donors. Similarly, the protons of the methylene bridge (—CH₂—) can participate in these interactions.
Detailed crystallographic analysis of related structures, such as co-crystals of nitrophenols and pyridines, has consistently shown the prevalence of such weak hydrogen bonds in directing the assembly of molecules. For instance, studies on similar compounds have revealed intricate networks where C-H···O and C-H···N interactions guide the formation of specific packing motifs. cam.ac.ukrsc.orgresearchgate.netbldpharm.com
Table 1: Potential Hydrogen Bonding Interactions in this compound
| Donor | Acceptor | Type of Interaction |
| C-H (Pyridine Ring) | O (Nitro Group) | Intermolecular |
| C-H (Pyridine Ring) | N (Pyridine Ring) | Intermolecular |
| C-H (Nitrophenyl Ring) | O (Ether) | Intermolecular |
| C-H (Nitrophenyl Ring) | N (Pyridine Ring) | Intermolecular |
| C-H (Methylene Bridge) | O (Nitro Group) | Intermolecular |
| C-H (Methylene Bridge) | N (Pyridine Ring) | Intermolecular |
Note: This table represents potential interactions based on the functional groups present. Precise geometric parameters would require experimental crystallographic data.
π-π Stacking and Other Non-Covalent Interactions
The electronic nature of the two rings in this molecule is distinct. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, while the nitrophenyl ring is rendered significantly electron-deficient by the potent electron-withdrawing nitro group. This electronic disparity can lead to strong, offset face-to-face or edge-to-face π-π stacking arrangements. Computational studies on similar nitroarene-containing systems have demonstrated that these interactions can be quite substantial, contributing significantly to the binding energy. cam.ac.uk
The geometry of the π-π stacking is crucial. In many crystal structures of molecules containing pyridine and phenyl rings, a parallel-displaced or T-shaped arrangement is observed to maximize the favorable interactions and minimize repulsion. The distance between the centroids of the interacting rings is a key parameter in characterizing the strength of the stacking, with typical distances falling in the range of 3.3 to 3.8 Å. mdpi.com
Table 2: Potential π-π Stacking Parameters in this compound
| Interacting Rings | Stacking Geometry | Centroid-to-Centroid Distance (Å) (Estimated) |
| Pyridine - Nitrophenyl | Parallel-displaced / T-shaped | 3.4 - 3.8 |
| Pyridine - Pyridine | Parallel-displaced | 3.5 - 3.8 |
| Nitrophenyl - Nitrophenyl | Parallel-displaced | 3.3 - 3.7 |
Note: The specific geometry and distances are estimations based on typical values observed in related structures and would need to be confirmed by experimental data.
Future Research Directions and Emerging Avenues
Development of More Efficient and Sustainable Synthetic Methodologies
The pursuit of green chemistry principles is a driving force in modern synthetic chemistry. For 3-[(4-Nitrophenoxy)methyl]pyridine, future research will likely focus on developing more environmentally friendly and efficient synthetic routes. This includes the exploration of:
Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and energy consumption compared to conventional heating methods. For instance, a similar compound, 4-((4-Nitrophenoxy)methyl)pyridine, has been synthesized with 94% conversion in just 15 minutes under microwave irradiation, a substantial improvement over the 12 hours required for conventional heating. evitachem.com
Solvent-Free Mechanochemistry: Ball-milling offers a solvent-free alternative that can lead to high yields and minimal waste. This method has been successfully applied to the synthesis of related pyridine (B92270) derivatives, demonstrating its potential for cleaner production. evitachem.com
Hybrid Approaches: Combining techniques like phase-transfer catalysis (PTC) with microwave irradiation under solvent-free conditions can lead to even greater rate enhancements and yields. evitachem.com
These innovative approaches aim to reduce the environmental footprint of synthesizing this compound and its derivatives, aligning with the growing demand for sustainable chemical manufacturing.
Exploration of Advanced Characterization Techniques (e.g., Ultrafast Spectroscopy)
To fully understand the potential of this compound, researchers are turning to advanced characterization techniques. Ultrafast spectroscopy, particularly femtosecond fluorescence up-conversion, is a powerful tool for investigating the excited-state dynamics of molecules. nih.gov
Studies on related pyridine N-oxide derivatives have utilized these techniques to unravel complex processes like Proton Coupled Electron Transfer (PCET) and Excited State Intramolecular Proton Transfer (ESIPT). nih.govresearchgate.net By applying ultrafast spectroscopy to this compound, scientists can gain insights into its photophysical properties, such as charge transfer dynamics and excited-state lifetimes. nih.govresearchgate.net This knowledge is crucial for applications in areas like fluorescence sensing and imaging.
Integration with Machine Learning and Artificial Intelligence for Compound Design and Property Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing materials science and drug discovery. rsc.org These computational tools can accelerate the design of new compounds and predict their properties with remarkable accuracy.
For this compound, ML algorithms can be trained on large datasets to:
Predict Physicochemical Properties: Forecast properties like solubility, stability, and reactivity.
Design Novel Derivatives: Generate new molecular structures with enhanced or specific functionalities.
Identify Promising Candidates: Screen virtual libraries of compounds for potential applications in catalysis, materials science, or medicine.
By leveraging the power of AI, researchers can navigate vast chemical spaces more efficiently, reducing the time and cost associated with experimental work. rsc.org
Design of Next-Generation Ligands for Novel Catalytic Systems
Pyridine-based ligands play a critical role in coordination chemistry and catalysis. nih.govrsc.org Derivatives of this compound hold promise as building blocks for the next generation of ligands with tailored electronic and steric properties.
Future research in this area will likely focus on:
Synthesis of Novel Ligand Architectures: Creating polydentate ligands that can form stable and reactive complexes with various metal centers. rsc.org
Catalytic Applications: Exploring the use of these new complexes in a wide range of catalytic reactions, including cross-coupling reactions, polymerization, and oxidation. rsc.orgmdpi.comresearchgate.net
Mechanistic Studies: Investigating the role of the ligand in the catalytic cycle to optimize catalyst performance.
The development of robust and efficient catalysts based on this compound derivatives could have a significant impact on the chemical industry.
Expansion into Niche Materials Science Applications (e.g., Sensing, Energy Storage)
The unique electronic properties of this compound, stemming from its aromatic and nitro-functionalized structure, make it an attractive candidate for various materials science applications. evitachem.com
Sensing: The presence of the nitro group, a known electron-withdrawing group, could enable the development of sensors for detecting specific analytes through changes in fluorescence or electrochemical signals.
Energy Storage: The incorporation of this compound into polymers or other materials could lead to novel dielectrics or charge-storage materials for capacitors and batteries.
Further research is needed to fully explore the potential of this compound in these emerging technological areas.
Hybrid Material Development incorporating this compound Derivatives
The creation of hybrid materials, which combine the properties of organic and inorganic components, is a rapidly growing field of research. Derivatives of this compound can be incorporated into various matrices to create novel materials with enhanced functionalities.
Potential areas of exploration include:
Organic-Inorganic Hybrid Perovskites: Investigating the use of these derivatives as organic cations in perovskite structures for solar cells and light-emitting diodes.
Polymer Nanocomposites: Dispersing derivatives of this compound into polymer matrices to improve their thermal, mechanical, or optical properties.
Metal-Organic Frameworks (MOFs): Utilizing these compounds as linkers to construct porous MOFs for applications in gas storage, separation, and catalysis.
The versatility of this compound and its derivatives opens up a wide range of possibilities for the development of advanced hybrid materials with tailored properties.
Q & A
Q. What are the key synthetic routes for 3-[(4-Nitrophenoxy)methyl]pyridine, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves a multi-step approach. A modified Chichibabin reaction is employed to construct the pyridine ring, starting with precursors like substituted acetophenones. For example, 3-(4-nitrophenoxy)acetophenone can undergo cyclization with benzaldehyde derivatives to form intermediates such as 4-phenyl-2,6-bis[3-(4-nitrophenoxy)phenyl]pyridine (m,p-PNPP) . Critical steps include:
- Nitro Group Reduction : Catalytic hydrogenation (e.g., Pd/C with hydrazine monohydrate) to reduce nitro to amino groups .
- Solvent Selection : Polar aprotic solvents like DMF or ethanol are used to enhance reaction homogeneity .
- Acid Catalysis : Acetic acid is added to facilitate condensation reactions, as seen in hydrazone formation .
Yield optimization requires strict control of stoichiometry (1:1 molar ratios for aldehyde/amine reactions) and temperature (room temperature for hydrazone formation vs. reflux for cyclization) .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H-NMR : Peaks at δ 8.0–8.5 ppm indicate aromatic protons on the pyridine ring, while δ 5.0–5.5 ppm corresponds to the -(OCH2) group. The 4-nitrophenoxy group shows distinct splitting patterns due to para-substitution .
- ¹³C-NMR : Signals near 155–160 ppm confirm the nitrophenoxy carbonyl carbon, and pyridine carbons appear at 120–150 ppm .
- FTIR : Strong absorption bands at 1520–1340 cm⁻¹ (asymmetric and symmetric NO₂ stretching) and 1250–1150 cm⁻¹ (C-O-C ether linkage) validate the functional groups .
- HRMS : Accurate mass analysis (e.g., [M+H]+) ensures molecular formula confirmation, with deviations <2 ppm .
- TLC Monitoring : Use dichloromethane/ethyl acetate (9:1) as the mobile phase to track reaction progress .
Advanced Research Questions
Q. What strategies can be employed to enhance the solubility of this compound in polar solvents for application in polymer synthesis?
- Methodological Answer :
- Copolymerization : Incorporate hydrophilic monomers (e.g., polyimides with pyridine units) to improve solubility in DMF or NMP. For instance, polycondensation with aromatic dianhydrides introduces polar imide linkages, enhancing solubility .
- Derivatization : Introduce sulfonate (-SO₃H) or hydroxyl (-OH) groups via electrophilic substitution. This approach is used in agrochemical analogs to improve aqueous compatibility .
- Solvent Blending : Use mixed solvents (e.g., THF:methanol, 4:1) to dissolve the compound during polymer film casting .
Q. How does the electronic nature of the 4-nitrophenoxy group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The 4-nitrophenoxy group is strongly electron-withdrawing due to resonance (-R) and inductive (-I) effects, which:
- Activate the Pyridine Ring : Enhances electrophilicity at the methylpyridine carbon, facilitating nucleophilic attack (e.g., by amines or thiols) .
- Kinetic Studies : Use Hammett substituent constants (σ ≈ 1.25 for -NO₂) to predict reaction rates. For example, SN2 reactions with piperidine show rate acceleration compared to non-nitro analogs .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions and identify reactive sites .
Q. What computational approaches are recommended to predict the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with receptors (e.g., dopamine D4 receptors). The nitro group’s electrostatic potential may form hydrogen bonds with active-site residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- QSAR Modeling : Develop regression models using descriptors like logP, molar refractivity, and HOMO-LUMO gaps to correlate structure with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
